REACTION_CXSMILES
|
B.[N+:2]([C:5]1[CH:6]=[C:7]([C:14](O)=[O:15])[C:8](=[CH:12][CH:13]=1)[C:9](O)=[O:10])([O-:4])=[O:3]>O1CCCC1>[N+:2]([C:5]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[C:7]([CH2:14][OH:15])[CH:6]=1)([O-:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
7.01 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 3.5 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.61 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |